molecular formula C13H15N3O2 B6143949 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1171661-11-2

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B6143949
CAS No.: 1171661-11-2
M. Wt: 245.28 g/mol
InChI Key: OFHSPZPNSXNMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with an amino group and a benzoic acid moiety, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid in a solvent such as acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product . The white precipitate formed is then filtered, washed with acetonitrile, and dried in air.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the benzoic acid moiety enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHSPZPNSXNMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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